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Compound of Interest

Compound Name: Cyanidin 3-Xyloside

Cat. No.: B11932047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyanidin 3-xyloside is a naturally occurring anthocyanin found in various fruits and

vegetables, contributing to their vibrant red, purple, and blue hues. As a member of the

flavonoid family, it has garnered significant interest in the fields of nutrition, pharmacology, and

drug development due to its potent antioxidant and potential therapeutic properties. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous

structural elucidation of such natural products, providing detailed insights into the molecular

framework and stereochemistry. This document provides a comprehensive guide to the

application of NMR spectroscopy for the structural characterization of cyanidin 3-xyloside.

Structural Characterization using 1D and 2D NMR
Spectroscopy
The structural elucidation of cyanidin 3-xyloside is achieved through a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

These techniques allow for the complete assignment of all proton and carbon signals and

establish the connectivity within the molecule.

¹H and ¹³C NMR Data
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The ¹H NMR spectrum reveals the chemical environment of the protons, while the ¹³C NMR

spectrum provides information about the carbon skeleton. The data presented below was

obtained in deuterated methanol (CD₃OD).

Table 1: ¹H and ¹³C NMR Chemical Shifts of Cyanidin 3-Xyloside in CD₃OD
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Position ¹³C (δ, ppm)
¹H (δ, ppm, Multiplicity, J
in Hz)

Cyanidin (Aglycone)

2 170.2 -

3 163.5 -

4 159.1 8.81, s

5 157.4 -

6 95.0 6.53, d, J=4.8

7 170.2 -

8 103.2 6.73, s

9 159.1 -

10 113.1 -

1' 119.8 -

2' 112.4 7.61, s

3' 147.4 -

4' 145.7 -

5' 113.1 7.61, s

6' 144.7 7.61, s

Xyloside (Sugar Moiety)

1'' 103.4 5.25, d, J=7.2

2'' 74.7 3.49-3.52, m

3'' 78.7 3.63-3.66, m

4'' 71.0 3.67-3.69, m

5'' 78.0 3.85-3.87, m

5'' 62.3 3.38-3.42, m
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Data compiled from publicly available spectral databases.[1]

2D NMR Correlation Analysis
Two-dimensional NMR experiments are crucial for assembling the molecular structure by

identifying through-bond correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H)

coupling networks within the molecule. For cyanidin 3-xyloside, COSY correlations are

expected within the xyloside sugar moiety, revealing the sequence of the sugar protons from

H-1'' to H-5''.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton

and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals

based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond)

correlations between protons and carbons (¹H-¹³C). This is particularly important for

connecting the aglycone and the sugar moiety. A key HMBC correlation would be observed

between the anomeric proton of the xylose (H-1'') and the C-3 of the cyanidin aglycone,

confirming the glycosylation site.

Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Purity: Ensure the cyanidin 3-xyloside sample is of high purity (>95%), as

impurities can complicate spectral analysis.[1] Purification can be achieved using techniques

such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

Solvent Selection: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of

anthocyanins.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can also be

used depending on the sample's solubility and the desired experimental conditions.

Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of cyanidin 3-
xyloside in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-
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50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity,

filter the sample solution through a small cotton plug in a Pasteur pipette directly into the

NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
The following parameters are suggested for acquiring NMR data on a 500 MHz or higher

spectrometer.

Table 2: Suggested NMR Acquisition Parameters
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Experiment Parameter Recommended Value

¹H NMR Pulse Program zg30

Number of Scans 16-64

Spectral Width 12-16 ppm

Acquisition Time 2-4 s

Relaxation Delay 1-2 s

¹³C NMR Pulse Program zgpg30

Number of Scans 1024-4096

Spectral Width 200-240 ppm

Acquisition Time 1-2 s

Relaxation Delay 2 s

COSY Pulse Program cosygpqf

Number of Scans 8-16

Increments (t1) 256-512

HSQC Pulse Program hsqcedetgpsisp2.2

Number of Scans 4-8

Increments (t1) 256

HMBC Pulse Program hmbcgplpndqf

Number of Scans 16-64

Increments (t1) 256-512

Visualization of Experimental Workflow and a
Postulated Signaling Pathway
Experimental Workflow for Structural Elucidation
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The logical flow of experiments for the structural elucidation of cyanidin 3-xyloside using NMR

is depicted below.

Sample Preparation

NMR Data Acquisition

Data Analysis & Structure Elucidation

Isolation & Purification

Dissolution in Deuterated Solvent

Filtration

1D NMR (¹H, ¹³C)

2D NMR (COSY, HSQC, HMBC)

Assign ¹H and ¹³C Signals

Analyze 2D Correlations

Elucidate Final Structure
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Click to download full resolution via product page

NMR Structural Elucidation Workflow

Postulated Antioxidant Signaling Pathway
Cyanidin 3-xyloside, like other anthocyanins, is known for its antioxidant properties. A

postulated mechanism of action involves the modulation of intracellular signaling pathways

related to oxidative stress response. The Nrf2-ARE pathway is a key regulator of cellular

antioxidant defenses.
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Cyanidin 3-Xyloside
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Postulated Nrf2-ARE Antioxidant Pathway

Conclusion
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NMR spectroscopy is a powerful and essential technique for the complete structural elucidation

of cyanidin 3-xyloside. By following the detailed protocols for sample preparation and data

acquisition, and through the systematic analysis of 1D and 2D NMR spectra, researchers can

confidently determine the structure of this and other related natural products. Understanding

the precise molecular architecture is a fundamental prerequisite for further investigations into

the biological activities and potential therapeutic applications of cyanidin 3-xyloside in drug

development and human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

